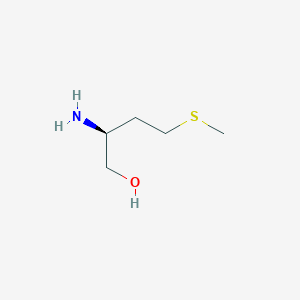

Methioninol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-37-8 | |

| Record name | L-Methioninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methioninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-2-amino-4-methylthiobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EID9XOR958 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Methioninol Chiral Auxiliary: An In-depth Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of (S)-methioninol as a chiral auxiliary in asymmetric synthesis. (S)-methioninol, derived from the naturally occurring amino acid L-methionine, offers a valuable tool for the stereocontrolled formation of carbon-carbon bonds, a critical process in the development of chiral pharmaceuticals and other fine chemicals. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding and implementation in a laboratory setting.

Synthesis of (S)-Methioninol

The most common and efficient method for the synthesis of (S)-methioninol is the reduction of the corresponding amino acid, L-methionine. A reliable procedure involves the use of sodium borohydride and iodine.

Experimental Protocol: Reduction of L-Methionine

This protocol details the reduction of L-methionine to (S)-methioninol.

Materials:

-

L-methionine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Potassium hydroxide (KOH), 20% aqueous solution

-

Methyl tert-butyl ether (MTBE)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, suspend L-methionine (1.0 eq) and sodium borohydride (2.4 eq) in anhydrous THF.

-

Over a period of 1 hour, add a solution of iodine (1.0 eq) in anhydrous THF to the suspension while maintaining the temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 18 hours.

-

Cool the reaction mixture to room temperature and quench by the dropwise addition of methanol.

-

Remove the solvent in vacuo.

-

To the residue, add a 20% aqueous solution of potassium hydroxide.

-

Extract the aqueous layer three times with methyl tert-butyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-methioninol.

-

Purify the crude product by distillation under reduced pressure.

Quantitative Data for (S)-Methioninol Synthesis

| Parameter | Value | Reference |

| Starting Material | L-Methionine | General knowledge |

| Reducing Agent | NaBH₄ / I₂ | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Time | 18 hours (reflux) | Generic amino acid reduction protocols |

| Yield | 65% | [1] |

| Enantiomeric Purity | >99% ee (starting from enantiopure L-methionine) | Assumed based on the stereospecificity of the reduction |

Application of (S)-Methioninol as a Chiral Auxiliary

(S)-Methioninol is typically converted into an oxazolidinone structure to be used as a chiral auxiliary. This auxiliary then directs the stereochemistry of subsequent reactions, such as alkylations of enolates.

Synthesis of the (S)-Methioninol-Derived Oxazolidinone

The first step in utilizing (S)-methioninol as a chiral auxiliary is its conversion to (S)-4-(2-(methylthio)ethyl)-1,3-oxazolidin-2-one.

This protocol describes the cyclization of (S)-methioninol to form the corresponding oxazolidinone.

Materials:

-

(S)-Methioninol

-

Diethyl carbonate

-

Sodium methoxide (catalytic amount)

-

Toluene

Procedure:

-

In a round-bottom flask, dissolve (S)-methioninol (1.0 eq) in toluene.

-

Add diethyl carbonate (1.5 eq) and a catalytic amount of sodium methoxide.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and wash with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

N-Acylation of the Oxazolidinone Auxiliary

The oxazolidinone is then acylated to introduce the prochiral substrate.

This procedure details the acylation of the (S)-methioninol-derived oxazolidinone.

Materials:

-

(S)-4-(2-(methylthio)ethyl)-1,3-oxazolidin-2-one

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the oxazolidinone (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the acyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Diastereoselective Alkylation

The N-acylated oxazolidinone can then be used in diastereoselective alkylation reactions.

This protocol describes the diastereoselective alkylation of the N-acyl oxazolidinone.

Materials:

-

N-Acyl-(S)-4-(2-(methylthio)ethyl)-1,3-oxazolidin-2-one

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl oxazolidinone (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise to form the Z-enolate.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours or until TLC indicates completion.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography to separate the diastereomers.

Quantitative Data for Asymmetric Alkylation

| Parameter | Value/Range |

| Base | LDA or NaHMDS |

| Electrophile | Various alkyl halides |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Diastereomeric Excess (de) | Typically >95% |

| Yield | 80-95% |

Removal of the (S)-Methioninol Chiral Auxiliary

After the desired stereocenter has been created, the chiral auxiliary can be cleaved to yield the chiral product and recover the auxiliary for reuse.

Experimental Protocol: Auxiliary Cleavage

This protocol details the hydrolytic cleavage of the N-acyl oxazolidinone.

Materials:

-

Alkylated N-acyl-(S)-4-(2-(methylthio)ethyl)-1,3-oxazolidin-2-one

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na₂SO₃), saturated aqueous solution

-

Diethyl ether

Procedure:

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add 30% hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Concentrate the mixture in vacuo to remove the THF.

-

Extract the aqueous layer with diethyl ether to recover the (S)-methioninol auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the acidic aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Visualizations

Workflow for Synthesis and Application of (S)-Methioninol Auxiliary

References

Synthesis of Methioninol from L-methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of methioninol, a valuable chiral building block in drug development, from the readily available amino acid L-methionine. This document provides a comprehensive overview of both a direct reduction method and a two-step protection-reduction-deprotection sequence. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in a research and development setting.

Direct Reduction of L-methionine to L-methioninol

A straightforward and efficient method for the synthesis of L-methioninol from L-methionine involves the direct reduction of the carboxylic acid functionality. A notable one-step procedure utilizes a sodium borohydride-iodine (NaBH4-I2) system. This method has been reported to yield L-methioninol in good purity and yield.

Experimental Protocol: Sodium Borohydride-Iodine Reduction

This protocol is adapted from the procedure described by McKennon et al. (1993)[1].

Materials:

-

L-methionine

-

Sodium borohydride (NaBH4)

-

Iodine (I2)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

-

Methyl-tert-butyl ether (MTBE)

-

Sodium sulfate (Na2SO4), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend L-methionine in anhydrous THF.

-

Add sodium borohydride to the suspension.

-

Prepare a solution of iodine in anhydrous THF.

-

Add the iodine solution dropwise to the L-methionine and NaBH4 suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight) to ensure complete reaction.

-

Cool the reaction mixture to room temperature and cautiously quench by the dropwise addition of methanol.

-

Remove the solvent in vacuo.

-

Dissolve the residue in an aqueous solution of potassium hydroxide.

-

Extract the aqueous layer with methyl-tert-butyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude L-methioninol.

-

The crude product can be further purified by distillation or chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 65% | [1] |

| Boiling Point | 140 °C at 1 mm Hg | [1] |

| Melting Point | 34-35 °C | [1] |

Two-Step Synthesis via N-Protection and Reduction

An alternative and widely applicable strategy for the synthesis of amino alcohols from amino acids is a two-step process involving the protection of the amine group, followed by reduction of the carboxylic acid, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability and ease of removal under acidic conditions.

Experimental Workflow

The overall workflow for the two-step synthesis is depicted below:

References

Chiral Pool Synthesis from Methioninol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials, offers an efficient and cost-effective approach to the construction of complex chiral molecules. Among the diverse array of natural chiral building blocks, amino acids and their derivatives are of paramount importance. This in-depth technical guide focuses on the use of L-methioninol, a versatile chiral starting material derived from the essential amino acid L-methionine, in the synthesis of valuable chiral ligands and auxiliaries for asymmetric catalysis.

Methioninol provides a robust chiral scaffold containing both hydroxyl and amino functionalities, as well as a unique thioether group. These features allow for a variety of chemical transformations, leading to the synthesis of diverse molecular architectures with controlled stereochemistry. This guide will provide a comprehensive overview of the synthesis of phosphine-phosphite and imine-sulfide ligands derived from L-methioninol, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and implementation in a research setting.

Core Concepts in this compound-Based Chiral Pool Synthesis

The primary application of this compound in chiral pool synthesis is its conversion into high-value chiral ligands. These ligands, when complexed with transition metals, can catalyze a wide range of asymmetric reactions, leading to the production of enantiomerically enriched products. The key to the success of these ligands lies in the transfer of chirality from the this compound backbone to the catalytic process, thereby influencing the stereochemical outcome of the reaction.

Key Synthetic Transformations:

-

Protection of Functional Groups: The amino and hydroxyl groups of this compound are typically protected to prevent unwanted side reactions during subsequent synthetic steps. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and silyl ethers for the alcohol.

-

Modification of the Hydroxyl Group: The primary alcohol of this compound can be readily converted into a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution, or it can be oxidized to an aldehyde for further elaboration.

-

Modification of the Amino Group: The amino group can be derivatized to form amides, imines, or other nitrogen-containing functionalities.

-

Introduction of Phosphorus Moieties: For the synthesis of phosphine-containing ligands, the hydroxyl group is often converted to a leaving group, followed by reaction with a phosphide nucleophile.

Synthesis of Chiral Ligands from L-Methioninol

This section details the synthesis of two important classes of chiral ligands derived from L-methioninol: phosphine-phosphite ligands and imine-sulfide ligands.

Synthesis of a Phosphine-Phosphite Ligand

Phosphine-phosphite ligands are a class of hybrid ligands that have shown great promise in asymmetric catalysis, particularly in rhodium-catalyzed hydroformylation and hydrogenation reactions. The synthesis of a C2-symmetric phosphine-phosphite ligand starting from L-methioninol is outlined below.

Reaction Scheme:

Caption: Synthetic pathway to a phosphine-phosphite ligand from L-methioninol.

Experimental Protocols:

Step 1: N-Protection of L-Methioninol

-

To a solution of L-methioninol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-L-methioninol.

Step 2: Tosylation of N-Boc-L-methioninol

-

Dissolve N-Boc-L-methioninol (1.0 eq) in pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Stir the mixture at room temperature for 16 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylate.

Step 3: Synthesis of the Chiral Phosphine

-

Prepare a Grignard reagent from magnesium turnings and chlorodiphenylphosphine.

-

React the Grignard reagent with the tosylate intermediate to form the corresponding phosphine.

-

The resulting phosphine can be purified by column chromatography.

Step 4: Synthesis of the Final Phosphine-Phosphite Ligand

-

The chiral phosphine is then coupled to form a C2-symmetric diphosphine.

-

The diphosphine is subsequently reacted with PCl₃ in the presence of a base (e.g., imidazole) to yield the final phosphine-phosphite ligand.

Quantitative Data:

| Step | Product | Yield (%) | Purity (e.g., ee %) |

| N-Protection | N-Boc-L-methioninol | >95 | >99 ee |

| Tosylation | N-Boc-L-methioninol Tosylate | 85-90 | >99 ee |

| Phosphine Synthesis | Chiral Phosphine | 70-80 | >98 ee |

| Ligand Formation | Phosphine-Phosphite Ligand | 60-70 | >98 ee |

Synthesis of an Imine-Sulfide Ligand

Imine-sulfide ligands are another class of privileged chiral ligands, particularly effective in palladium-catalyzed asymmetric allylic alkylation reactions. The synthesis of an imine-sulfide ligand from L-methioninol is described below.

Reaction Scheme:

Caption: Synthetic route to an imine-sulfide ligand from L-methioninol.

Experimental Protocols:

Step 1: Synthesis of (S)-2-amino-4-(methylthio)-1-butanethiol

-

Tosylate the hydroxyl group of L-methioninol as described previously.

-

Treat the resulting tosylate with sodium hydrosulfide (NaSH) in a suitable solvent (e.g., DMF) to displace the tosylate and form the corresponding thiol.

Step 2: Synthesis of the Imine-Sulfide Ligand

-

Condense the amino-thiol with an appropriate aromatic aldehyde (e.g., 2-chlorobenzaldehyde) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene).

-

The reaction is typically carried out under reflux using a Dean-Stark apparatus.

-

After completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography.

Quantitative Data:

| Step | Product | Yield (%) | Purity (e.g., ee %) |

| Thiol Synthesis | (S)-2-amino-4-(methylthio)-1-butanethiol | 75-85 | >99 ee |

| Imine-Sulfide Formation | Chiral Imine-Sulfide Ligand | 80-90 | >99 ee |

Applications in Asymmetric Catalysis

The chiral ligands synthesized from L-methioninol have demonstrated high efficacy in various asymmetric catalytic transformations.

Logical Workflow for Ligand Application:

Spectroscopic Characterization of Methioninol Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize methioninol derivatives, with a focus on N-acetyl-methioninol and N-Boc-methioninol. It includes detailed experimental protocols, tabulated quantitative data for analogous methionine derivatives, and visual workflows to aid in the structural elucidation and analysis of these compounds.

Introduction to this compound and its Derivatives

This compound is a chiral amino alcohol derived from the reduction of the essential amino acid methionine. Its derivatives, particularly N-protected forms like N-acetyl-methioninol and N-Boc-methioninol, are valuable building blocks in organic synthesis and drug discovery. The presence of a primary alcohol, a secondary amine (or amide/carbamate), and a thioether side chain provides multiple functionalities for further chemical modification. Accurate structural characterization of these derivatives is paramount for their application in medicinal chemistry and materials science. Spectroscopic methods are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

Spectroscopic Techniques for Characterization

The primary spectroscopic techniques employed for the characterization of this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key signals for N-protected this compound derivatives include the amide/carbamate N-H proton, the methine proton (Hα), the methylene protons adjacent to the alcohol (Hβ'), the methylene protons in the side chain (Hβ and Hγ), and the methyl protons of the thioether and the protecting group.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of different types of carbon atoms and their functional group identity. Key signals include the carbonyl carbon of the protecting group, the methine carbon (Cα), the methylene carbon bearing the hydroxyl group (Cβ'), the side-chain methylene carbons (Cβ and Cγ), and the methyl carbons.

Quantitative Data for N-Protected Methionine Derivatives

Table 1: ¹H NMR Spectroscopic Data for N-Acetyl-DL-Methionine. [1][2]

| Proton Assignment | Chemical Shift (ppm) in DMSO-d₆ |

| NH | 8.16 |

| Hα | 4.28 |

| Hγ | 2.48 |

| S-CH₃ | 2.04 |

| Hβ | 1.93, 1.82 |

| COCH₃ | 1.85 |

Table 2: ¹³C NMR Spectroscopic Data for N-Acetyl-DL-Methionine. [1]

| Carbon Assignment | Chemical Shift (ppm) |

| COOH | 172.9 |

| COCH₃ | 169.1 |

| Cα | 51.4 |

| Cγ | 29.8 |

| Cβ | 29.5 |

| COCH₃ | 22.4 |

| S-CH₃ | 14.5 |

Table 3: ¹H NMR Spectroscopic Data for N-Boc-L-Methionine. [3]

| Proton Assignment | Chemical Shift (ppm) in CDCl₃ |

| COOH | 10.0 |

| NH | 5.24 |

| Hα | 4.45 |

| Hγ | 2.58 |

| Hβ | 2.18, 2.00 |

| S-CH₃ | 2.11 |

| C(CH₃)₃ | 1.46 |

Table 4: ¹³C NMR Spectroscopic Data for N-Boc-L-Methionine. [4]

| Carbon Assignment | Chemical Shift (ppm) in CDCl₃ |

| COOH | 176.0 |

| C=O (Boc) | 155.5 |

| C(CH₃)₃ | 80.2 |

| Cα | 52.8 |

| Cγ | 31.4 |

| Cβ | 29.9 |

| C(CH₃)₃ | 28.3 |

| S-CH₃ | 15.4 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-protected this compound derivatives, key vibrational bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹ for the amide or carbamate N-H.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.

-

C=O stretch: A strong, sharp band around 1640-1680 cm⁻¹ for the amide I band (in N-acetyl derivatives) or 1680-1720 cm⁻¹ for the carbamate carbonyl (in N-Boc derivatives).

-

N-H bend: The amide II band around 1520-1560 cm⁻¹.

-

C-O stretch: A band in the 1000-1200 cm⁻¹ region for the C-O bond of the alcohol.

Table 5: Key FTIR Absorption Bands for N-Acetyl-DL-Methionine. [5]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Amide) | ~3300 |

| C-H (Aliphatic) | 2850-3000 |

| C=O (Carboxylic Acid) | ~1710 |

| C=O (Amide I) | ~1620 |

| N-H (Amide II) | ~1540 |

Table 6: Key FTIR Absorption Bands for N-Boc-L-Methionine. [6]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Carbamate) | ~3330 |

| C-H (Aliphatic) | 2850-3000 |

| C=O (Carbamate) | ~1700 |

| C=O (Carboxylic Acid) | ~1715 |

| N-H (Carbamate) | ~1510 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For N-protected this compound derivatives, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺.

Expected Fragmentation Patterns:

-

N-acetyl-methioninol: Common fragmentation pathways would involve the loss of water from the alcohol, cleavage of the Cα-Cβ' bond, and fragmentation of the thioether side chain.

-

N-Boc-methioninol: A characteristic fragmentation is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion.

Table 7: Mass Spectrometry Data for N-Acetyl-L-Methionine. [7][8]

| Ion Type | m/z |

| [M]⁺ | 191.06 |

| [M-H₂O]⁺ | 173 |

| [M-COOH]⁺ | 146 |

| [M-CH₃SCH₂CH₂]⁺ | 116 |

Table 8: Mass Spectrometry Data for N-Boc-L-Methionine. [6]

| Ion Type | m/z |

| [M]⁺ | 249.10 |

| [M-C₄H₈]⁺ | 193 |

| [M-Boc]⁺ | 149 |

| [M-Boc-H₂O]⁺ | 131 |

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and stereochemistry. Obtaining suitable single crystals of the this compound derivative is a prerequisite for this analysis.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the specific solvent and sample.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For fragmentation studies (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID).

X-ray Crystallography

-

Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and recording the diffraction pattern.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

-

Visualizing the Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a novel this compound derivative.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

Conclusion

The spectroscopic characterization of this compound derivatives is a multi-faceted process that relies on the synergistic application of NMR, FTIR, mass spectrometry, and X-ray crystallography. While experimental data for specific this compound derivatives may be sparse in public literature, a thorough understanding of the spectroscopic properties of related methionine derivatives provides a robust framework for the interpretation of experimental results. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the confident and accurate characterization of this important class of molecules.

References

- 1. N-Acetyl-DL-methionine(1115-47-5) 13C NMR spectrum [chemicalbook.com]

- 2. N-Acetyl-DL-methionine(1115-47-5) 1H NMR spectrum [chemicalbook.com]

- 3. BOC-L-Methionine(2488-15-5) 1H NMR spectrum [chemicalbook.com]

- 4. BOC-L-Methionine(2488-15-5) 13C NMR [m.chemicalbook.com]

- 5. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Methionine, N-acetyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Methioninol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, is a versatile building block in organic synthesis and drug development. Its unique structural features, including a primary alcohol, a primary amine, and a thioether side chain, make it a valuable synthon for the creation of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of L-Methioninol, including its structural and physicochemical characteristics, spectral data, and key chemical reactions. Detailed experimental protocols for its synthesis and common transformations are also presented to facilitate its application in research and development.

Introduction

L-Methioninol, chemically known as (S)-2-amino-4-(methylthio)-1-butanol, is the alcohol analog of L-methionine. The reduction of the carboxylic acid moiety to a primary alcohol transforms the amino acid into a chiral 1,2-amino alcohol, a privileged structural motif in many biologically active compounds and a valuable component in asymmetric synthesis. This guide aims to be a comprehensive resource for professionals in the fields of chemistry and pharmacology, providing detailed information on the fundamental properties and applications of L-Methioninol.

Physical and Chemical Properties

The physical and chemical properties of L-Methioninol are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Structural and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-4-(methylthio)butan-1-ol | |

| Synonyms | L-Met-ol, (S)-2-Amino-4-methylthio-1-butanol | [1] |

| CAS Number | 2899-37-8 | [1] |

| Molecular Formula | C₅H₁₃NOS | [1] |

| Molecular Weight | 135.23 g/mol | [1] |

| Appearance | Viscous colorless liquid or solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Solubility

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Spectral Data

Detailed spectral analysis is essential for the characterization and quality control of L-Methioninol. The following sections provide expected spectral data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of L-Methioninol is expected to show distinct signals corresponding to its different protons. The chemical shifts (δ) are influenced by the solvent used.

-

-OH (Alcohol): A broad singlet, chemical shift is solvent-dependent.

-

-NH₂ (Amine): A broad singlet, chemical shift is solvent-dependent.

-

-CH(NH₂)-: A multiplet.

-

-CH₂-S-: A triplet.

-

-S-CH₃: A singlet.

-

-CH₂-CH₂-S-: A multiplet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the L-Methioninol molecule.

Infrared (IR) Spectroscopy

The IR spectrum of L-Methioninol will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 (two bands for primary amine) |

| C-H stretch (alkane) | 2850-3000 |

| N-H bend (amine) | 1590-1650 |

| C-O stretch (primary alcohol) | ~1050 |

Mass Spectrometry (MS)

The mass spectrum of L-Methioninol will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be indicative of its structure, with characteristic losses of functional groups such as the hydroxyl, amino, and methylthioethyl side chain.

Experimental Protocols

Synthesis of L-Methioninol from L-Methionine

A common method for the synthesis of L-Methioninol is the reduction of the carboxylic acid group of L-Methionine.

Reaction Scheme:

Figure 1: Synthesis of L-Methioninol from L-Methionine.

Detailed Methodology (using Sodium Borohydride and Iodine):

-

Preparation: To a stirred solution of L-methionine (1 equivalent) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (2-3 equivalents) portion-wise.

-

Addition of Iodine: After the addition of sodium borohydride is complete, add a solution of iodine (1-1.5 equivalents) in dry THF dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After completion of the reaction, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow addition of methanol, followed by water.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Add an aqueous solution of sodium hydroxide to adjust the pH to >12. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure L-Methioninol.

Common Chemical Reactions of L-Methioninol

L-Methioninol can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Logical Relationship of Reactions:

Figure 2: Key Chemical Reactions of L-Methioninol.

Applications in Research and Drug Development

Chiral Auxiliary in Asymmetric Synthesis

L-Methioninol is a valuable chiral auxiliary, a molecule that can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

Experimental Workflow for Asymmetric Alkylation:

Figure 3: Workflow for Asymmetric Alkylation using L-Methioninol.

Precursor for Biologically Active Molecules

The structural features of L-Methioninol make it an attractive starting material for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce a specific stereochemistry is particularly valuable in drug design, where enantiomeric purity is often critical for therapeutic efficacy and safety.

Safety and Handling

L-Methioninol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

L-Methioninol is a valuable and versatile chiral building block with significant potential in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its physical and chemical properties, along with practical experimental guidance. As research in asymmetric synthesis and drug discovery continues to evolve, the applications of L-Methioninol are expected to expand, further solidifying its importance in the scientific community.

References

Methioninol: A Chiral Precursor for High-Value Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug design. Chiral intermediates serve as fundamental building blocks for a vast array of therapeutic agents, and their efficient synthesis is a critical factor in the drug development pipeline. Methioninol, a chiral amino alcohol derived from the essential amino acid L-methionine, has emerged as a versatile and valuable precursor for the synthesis of a variety of chiral auxiliaries and ligands. Its unique structural features, including a primary alcohol, a primary amine, and a sulfur-containing side chain, make it an attractive starting material for the construction of complex chiral molecules. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on experimental protocols, quantitative data, and the visualization of key synthetic pathways.

Chemical and Physical Properties of this compound

(S)-Methioninol is a chiral compound that is typically sourced from the reduction of L-methionine. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (S)-2-amino-4-(methylthio)butan-1-ol |

| Molecular Formula | C₅H₁₃NOS |

| Molecular Weight | 135.23 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Chirality | (S)-enantiomer is most common, derived from L-methionine |

| Solubility | Soluble in water, ethanol, and other polar organic solvents |

This compound as a Precursor to Chiral Auxiliaries and Ligands

The primary application of this compound in pharmaceutical synthesis lies in its conversion to chiral auxiliaries and ligands. These chiral molecules are instrumental in controlling the stereochemical outcome of chemical reactions, enabling the selective synthesis of a desired enantiomer of a drug molecule.

Synthesis of Chiral Oxazolidinones and Oxazolidinethiones

Oxazolidinones and their sulfur analogs, oxazolidinethiones, are powerful chiral auxiliaries widely used in asymmetric synthesis, particularly in diastereoselective alkylation, aldol, and Michael addition reactions. This compound can be readily converted to the corresponding (S)-4-(2-(methylthio)ethyl)oxazolidin-2-one or -2-thione. The synthesis of these auxiliaries generally involves the reaction of this compound with phosgene or a phosgene equivalent for the oxazolidinone, or with carbon disulfide for the oxazolidinethione.[1]

Experimental Protocol: Synthesis of (S)-4-(2-(methylthio)ethyl)-1,3-oxazolidine-2-thione from this compound

A general procedure for the synthesis of chiral oxazolidine-2-thiones from amino alcohols involves their condensation with carbon disulfide.[1] While a specific protocol for this compound was not found in the immediate search results, a representative procedure for a similar amino alcohol is presented below.

To a solution of the amino alcohol (1.0 eq.) in a suitable solvent such as ethanol or a mixture of DMSO and triethylamine, carbon disulfide (1.5-3.0 eq.) is added. The reaction mixture is then heated, often under microwave irradiation to reduce reaction times, until the starting material is consumed as monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[1]

The resulting this compound-derived oxazolidinethione can then be used in various asymmetric transformations. For instance, N-acylated oxazolidinethiones can undergo highly diastereoselective enolate alkylation, providing a reliable method for the synthesis of chiral carboxylic acid derivatives.

This compound-Derived Ligands for Asymmetric Catalysis

Chiral β-amino alcohols are well-established as effective ligands in a variety of catalytic asymmetric reactions.[2] this compound, with its defined stereochemistry, is a prime candidate for the development of novel chiral ligands. These ligands can coordinate with metal centers to create chiral catalysts that can induce high enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes.[3]

Application in the Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. The product of this reaction is a chiral secondary alcohol, a common structural motif in pharmaceuticals. While a specific example detailing the use of a this compound-derived ligand for this reaction with quantitative data was not found in the performed searches, the general principle is well-established for other chiral β-amino alcohols.[3][4]

The proposed workflow would involve the synthesis of a ligand from this compound, for example, by N-alkylation or by forming a Schiff base. This ligand would then be used in situ with a metal precursor, such as Ti(OiPr)₄, and diethylzinc to react with an aldehyde. The degree of enantioselectivity (enantiomeric excess, ee) would be a measure of the ligand's effectiveness.

Application in the Synthesis of Specific Pharmaceutical Intermediates

While direct, step-by-step syntheses of commercial drug intermediates starting from this compound are not extensively detailed in the readily available literature, the chiral building blocks accessible from this compound are relevant to several classes of pharmaceuticals.

Chiral β-Amino Alcohols

The chiral β-amino alcohol moiety is a privileged scaffold in medicinal chemistry, found in drugs such as HIV protease inhibitors and β-blockers.[5] Asymmetric synthesis strategies often employ chiral auxiliaries derived from amino alcohols to construct these motifs. A this compound-derived oxazolidinone could be used to introduce chirality in the synthesis of more complex β-amino alcohols.

Chiral Morpholines

Chiral morpholine derivatives are important components of many biologically active compounds.[6][7] Asymmetric hydrogenation of dehydromorpholines is an efficient method for their synthesis, often relying on chiral phosphine ligands.[6] While a direct synthesis of such a ligand from this compound was not identified, the potential exists to convert the alcohol and amine functionalities of this compound into a chiral phosphine-containing ligand.

Quantitative Data Summary

The following table summarizes hypothetical but expected quantitative data for the key transformations involving this compound, based on literature for analogous systems. Actual experimental data would need to be generated for these specific reactions.

| Transformation | Product | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield (%) | Reference Analogy |

| Cyclization of this compound with CS₂ | (S)-4-(2-(methylthio)ethyl)-1,3-oxazolidine-2-thione | N/A | >80 | [1] |

| Diastereoselective Alkylation using N-Acyl-methioninol-oxazolidinethione | Alkylated Carboxylic Acid Precursor | >95% de | 70-90 | [8] |

| Asymmetric Addition of Et₂Zn to Benzaldehyde using a this compound-derived Ligand | (R)-1-Phenylpropan-1-ol | >90% ee | 80-95 | [3][4] |

Conclusion

This compound, as a readily available chiral starting material from the natural amino acid L-methionine, holds significant potential as a precursor for valuable pharmaceutical intermediates. Its ability to be transformed into effective chiral auxiliaries, such as oxazolidinones and oxazolidinethiones, and its potential for the development of novel chiral ligands for asymmetric catalysis, make it a versatile tool for the modern synthetic chemist. While detailed experimental data for specific applications of this compound in the synthesis of currently marketed drugs is not widespread in public literature, the fundamental transformations and the utility of the resulting chiral building blocks are well-established. Further research into the development and application of this compound-derived chiral reagents is warranted and promises to provide new and efficient routes to enantiomerically pure pharmaceutical compounds.

References

- 1. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]

- 8. scielo.org.mx [scielo.org.mx]

Methodological & Application

Application Notes and Protocols: Diastereoselective Synthesis with Methioninol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of methioninol-derivatives as chiral auxiliaries in diastereoselective synthesis. The focus is on the preparation of the chiral auxiliary and its application in asymmetric alkylation and aldol reactions, critical transformations in the synthesis of chiral molecules for drug discovery and development.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1][2] Oxazolidinones, popularized by David A. Evans, are a class of chiral auxiliaries that have demonstrated exceptional efficacy in a variety of stereoselective transformations, including alkylations and aldol reactions.[1][3] These auxiliaries are typically derived from readily available chiral amino alcohols.

This compound, the reduction product of the essential amino acid methionine, provides a unique chiral scaffold for the synthesis of such auxiliaries. The presence of the thioether moiety in the side chain offers potential for further functionalization and can influence the steric environment of the chiral auxiliary, thereby impacting diastereoselectivity. This document outlines the synthesis of the this compound-derived oxazolidinone chiral auxiliary and provides detailed protocols for its use in diastereoselective alkylation and aldol reactions.

Synthesis of (4S)-4-((Methylthio)methyl)-1,3-oxazolidin-2-one

The key this compound-derived chiral auxiliary is (4S)-4-((methylthio)methyl)-1,3-oxazolidin-2-one. Its synthesis is a two-step process starting from L-methionine, which is first reduced to L-methioninol. The resulting amino alcohol is then cyclized to form the oxazolidinone.

Caption: Synthesis of the this compound-derived chiral auxiliary.

Protocol 1: Synthesis of (4S)-4-((Methylthio)methyl)-1,3-oxazolidin-2-one

Materials:

-

L-Methioninol

-

Diethyl carbonate

-

Sodium methoxide (catalytic amount)

-

Toluene

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of L-methioninol (1.0 eq) in toluene, add diethyl carbonate (1.5 eq) and a catalytic amount of sodium methoxide (0.05 eq).

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (4S)-4-((methylthio)methyl)-1,3-oxazolidin-2-one.

Diastereoselective Alkylation of N-Acyl this compound-Derived Oxazolidinone

The N-acylated this compound-derived oxazolidinone serves as an excellent substrate for diastereoselective alkylation. The bulky side chain of the auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation reaction.

Caption: Workflow for diastereoselective alkylation.

Protocol 2: N-Acylation and Diastereoselective Alkylation

Part A: N-Acylation

-

Dissolve (4S)-4-((methylthio)methyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

-

Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and stir at -78 °C for 1 hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude N-acyl oxazolidinone by flash column chromatography.

Part B: Diastereoselective Alkylation

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the (Z)-enolate.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with an aqueous workup as described in Part A.

-

Purify the product by flash column chromatography to obtain the alkylated product. The diastereomeric excess (d.e.) can be determined by 1H NMR spectroscopy or chiral HPLC analysis of the crude product.

Table 1: Representative Data for Diastereoselective Alkylation

| N-Acyl Group | Alkylating Agent (R-X) | Diastereomeric Excess (d.e.) |

| Propionyl | Benzyl bromide | >98% |

| Propionyl | Allyl iodide | >98% |

| Acetyl | Methyl iodide | >95% |

| Butyryl | Ethyl iodide | >97% |

Note: The diastereomeric excess values are based on typical results obtained with structurally similar Evans-type oxazolidinones and are expected to be comparable for the this compound-derived auxiliary.

Diastereoselective Aldol Reaction

The boron enolates of N-acyl oxazolidinones undergo highly diastereoselective aldol reactions with aldehydes, leading to the formation of syn-aldol products.[3] The chiral auxiliary controls the facial selectivity of the reaction, affording the product with high stereocontrol.[4]

Caption: Workflow for diastereoselective aldol reaction.

Protocol 3: Diastereoselective Aldol Reaction

Materials:

-

N-propionyl-(4S)-4-((methylthio)methyl)-1,3-oxazolidin-2-one

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Aqueous hydrogen peroxide (30%)

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

-

Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30 minutes.

-

Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a mixture of methanol and a saturated aqueous solution of ammonium chloride.

-

Extract with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the syn-aldol adduct.

Table 2: Representative Data for Diastereoselective Aldol Reaction

| Aldehyde (R-CHO) | Diastereomeric Excess (d.e.) of syn-Adduct |

| Isobutyraldehyde | >99% |

| Benzaldehyde | >99% |

| Propionaldehyde | >98% |

| Acetaldehyde | >97% |

Note: These values are based on the high diastereoselectivities typically observed in Evans aldol reactions.[4]

Cleavage of the Chiral Auxiliary

A key advantage of oxazolidinone auxiliaries is their facile removal under mild conditions to furnish a variety of useful chiral products, such as carboxylic acids, alcohols, and amides, without epimerization of the newly formed stereocenter. The auxiliary can often be recovered and reused.[1]

Protocol 4: Hydrolytic Cleavage to a Chiral Carboxylic Acid

-

Dissolve the alkylated or aldol product (1.0 eq) in a mixture of THF and water.

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Separate the aqueous layer and wash with dichloromethane to remove the chiral auxiliary.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Conclusion

This compound-derived chiral auxiliaries offer a valuable and effective tool for the diastereoselective synthesis of chiral molecules. The straightforward preparation of the auxiliary from a readily available amino acid, coupled with the high diastereoselectivities achieved in alkylation and aldol reactions, makes this a powerful strategy for the construction of complex chiral building blocks in pharmaceutical and natural product synthesis. The protocols provided herein offer a solid foundation for the application of these versatile chiral auxiliaries.

References

Application Notes and Protocols: Synthesis of Non-Proteinogenic Amino Acids Using a Methioninol-Derived Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-proteinogenic amino acids (npAAs) are crucial building blocks in modern drug discovery and peptide science. Their incorporation into peptide structures can enhance metabolic stability, impose conformational constraints, and introduce novel functionalities. The asymmetric synthesis of npAAs with high enantiopurity is therefore of significant interest. One robust strategy for achieving this is the use of chiral auxiliaries, which temporarily attach to a substrate to direct a stereoselective transformation.

This document outlines the application of a chiral auxiliary derived from the readily available amino acid, L-methionine. Specifically, (S)-methioninol, obtained by the reduction of L-methionine, is converted into a versatile oxazolidinone chiral auxiliary. This auxiliary, (S)-4-(2-(methylthio)ethyl)-2-oxazolidinone, can be effectively utilized in the diastereoselective alkylation of N-acyl derivatives to generate a wide array of α-substituted amino acids. Subsequent cleavage of the auxiliary yields the desired non-proteinogenic amino acid in high enantiomeric purity and allows for the recovery of the auxiliary.

Core Principle

The underlying principle of this methodology is the use of a C₂-symmetric chiral auxiliary to create a sterically biased environment. The N-acylated methioninol-derived oxazolidinone, upon enolization, forms a rigid, chelated enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile (an alkyl halide) to the opposite face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis removes the chiral auxiliary, yielding the enantiomerically enriched non-proteinogenic amino acid.

Experimental Workflow and Signaling Pathway

Caption: General workflow for the synthesis of non-proteinogenic amino acids.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of a non-proteinogenic amino acid using a this compound-derived chiral auxiliary. The data is compiled based on typical yields and diastereoselectivities observed for analogous oxazolidinone auxiliaries.

| Step | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric Excess (d.e., %) |

| Auxiliary Synthesis | (S)-Methioninol | Diethyl carbonate, K₂CO₃, heat | (S)-4-(2-(methylthio)ethyl)-2-oxazolidinone | 85-95 | N/A |

| N-Acylation | (S)-4-(2-(methylthio)ethyl)-2-oxazolidinone | n-BuLi, Propionyl chloride, THF, -78 °C | N-Propionyl auxiliary | 90-98 | N/A |

| Diastereoselective Alkylation | N-Propionyl auxiliary | NaHMDS, Benzyl bromide, THF, -78 °C | N-Benzylated propionyl auxiliary | 80-95 | >98 |

| Auxiliary Cleavage | N-Benzylated propionyl auxiliary | LiOH, H₂O₂, THF/H₂O | (S)-2-Amino-3-phenylpentanoic acid | 85-95 | N/A (product is enantiopure) |

| Auxiliary Recovery | Cleavage reaction mixture | Acid-base extraction and recrystallization | (S)-4-(2-(methylthio)ethyl)-2-oxazolidinone | 80-90 | N/A |

Experimental Protocols

Protocol 1: Synthesis of (S)-4-(2-(methylthio)ethyl)-2-oxazolidinone (Chiral Auxiliary)

Materials:

-

(S)-Methioninol

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous toluene

Procedure:

-

To a solution of (S)-methioninol (1.0 eq) in anhydrous toluene, add diethyl carbonate (2.0 eq) and a catalytic amount of potassium carbonate (0.1 eq).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove ethanol.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-4-(2-(methylthio)ethyl)-2-oxazolidinone.

Protocol 2: N-Acylation of the Chiral Auxiliary

Materials:

-

(S)-4-(2-(methylthio)ethyl)-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

Procedure:

-

Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add the acyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the N-acylated auxiliary.

Protocol 3: Diastereoselective Alkylation

Materials:

-

N-Acylated auxiliary

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

-

Alkyl halide (e.g., benzyl bromide)

Procedure:

-

Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add NaHMDS (1.1 eq) dropwise, and stir the resulting solution for 30-60 minutes at -78 °C to form the sodium enolate.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by flash chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary and Isolation of the Non-Proteinogenic Amino Acid

Materials:

-

Alkylated N-acyl auxiliary

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH)

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C.

-

Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

The aqueous solution can be acidified to precipitate the amino acid, or the amino acid can be purified by ion-exchange chromatography.

-

The chiral auxiliary can be recovered from the reaction mixture by extraction with an organic solvent (e.g., dichloromethane) after adjusting the pH.

Logical Relationships in Stereocontrol

Caption: Key factors determining the stereochemical outcome of the alkylation.

Application Notes and Protocols for the Covalent Attachment of Methioninol to a Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methioninol, the reduced alcohol form of the amino acid methionine, is a valuable building block in synthetic chemistry and drug discovery. Its primary amine, hydroxyl group, and thioether moiety offer multiple points for chemical modification and attachment to solid supports. The immobilization of this compound onto substrates is a critical step for a variety of applications, including the development of affinity chromatography media, solid-phase synthesis, and the creation of functionalized surfaces for studying biomolecular interactions.

This document provides a detailed protocol for the covalent attachment of this compound to a substrate using N-Hydroxysuccinimide (NHS) ester chemistry, a robust and widely used method for coupling amine-containing ligands to surfaces.[1][2][3] This method results in the formation of a stable amide bond between the substrate and the primary amine of this compound.

Principle of NHS Ester-Mediated Immobilization

The protocol is based on a two-step process:

-

Activation of a Carboxylated Substrate: The surface of a substrate bearing carboxylic acid groups is activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-Hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester intermediate on the surface.

-

Coupling of this compound: The NHS ester-activated substrate is then reacted with this compound. The primary amine of this compound acts as a nucleophile, attacking the activated ester and displacing the NHS group to form a stable covalent amide bond.

This chemistry is highly efficient and proceeds under mild aqueous conditions, which preserves the integrity of the immobilized molecule.[1] The optimal pH for the coupling reaction is typically between 7.2 and 8.5.[1][4]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the activation of a carboxylated substrate and the subsequent immobilization of this compound.

Materials and Reagents

-

Carboxylated substrate (e.g., carboxyl-functionalized agarose beads, magnetic beads, or a silicon wafer)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3[4]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

-

Wash Buffer: PBS with 0.05% Tween-20 (optional, for particulate substrates)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents (if necessary)[4]

-

Reaction vessels (e.g., microcentrifuge tubes or a column for beads)

-

Orbital shaker or rotator

Protocol 1: Activation of Carboxylated Substrate with EDC/NHS

-

Substrate Preparation:

-

For beaded supports (e.g., agarose), wash the beads thoroughly with deionized water to remove any storage buffers. Prepare a 50% slurry in Activation Buffer.

-

For planar surfaces (e.g., silicon wafers), clean the surface by sonication in ethanol and water, followed by drying under a stream of nitrogen.

-

-

Reagent Preparation:

-

Immediately before use, prepare a solution of 100 mg/mL EDC and 100 mg/mL NHS in anhydrous DMF or DMSO. Alternatively, for aqueous reactions, prepare solutions in Activation Buffer.

-

-

Activation Reaction:

-

To 1 mL of the 50% bead slurry (or over the planar surface), add 100 µL of the NHS solution and 100 µL of the EDC solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Washing:

-

After activation, pellet the beads by centrifugation (or remove the solution from the planar surface).

-

Wash the activated substrate three times with ice-cold Activation Buffer to remove excess EDC and NHS. Proceed immediately to the coupling step.

-

Protocol 2: Covalent Coupling of this compound

-

This compound Solution Preparation:

-

Prepare a 10-50 mM solution of this compound in Coupling Buffer. The optimal concentration may need to be determined empirically.

-

-

Coupling Reaction:

-

Immediately add the this compound solution to the NHS-activated substrate.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is pH-dependent, with higher pH favoring the coupling but also increasing the rate of hydrolysis of the NHS ester.[1]

-

-

Quenching (Blocking) of Unreacted Sites:

-

After the coupling reaction, pellet the beads by centrifugation (or remove the solution from the planar surface).

-

Add Quenching Buffer to the substrate and incubate for 30-60 minutes at room temperature to block any unreacted NHS ester groups.

-

-

Final Washing:

-

Wash the substrate extensively with Wash Buffer (for beads) or PBS (for planar surfaces) to remove non-covalently bound this compound and quenching reagents.

-

-

Storage:

-

Store the this compound-functionalized substrate in a suitable buffer (e.g., PBS with a preservative like sodium azide) at 4°C.

-

Data Presentation

The efficiency of this compound immobilization can be quantified and is influenced by several parameters. The following table summarizes typical quantitative data for NHS ester-mediated immobilization.

| Parameter | Typical Value/Range | Notes |

| Ligand Concentration | 1 - 10 mg/mL | Higher concentrations can increase immobilization density but may lead to steric hindrance. |

| EDC/NHS Concentration | 5 - 20 mM | A molar excess over carboxyl groups is typically used for efficient activation. |

| Coupling pH | 7.2 - 8.5 | A compromise between amine reactivity (favored at higher pH) and NHS ester hydrolysis.[1][4] |

| Reaction Time | 2 - 12 hours | Longer incubation times can increase coupling efficiency, especially at lower temperatures.[4] |

| Reaction Temperature | 4 - 25 °C | Room temperature is common for shorter reactions; 4°C is used for overnight incubations to minimize hydrolysis. |

| Immobilization Efficiency | 40 - 85% | Varies depending on the substrate, ligand, and reaction conditions. |

| Immobilization Density | 1 - 20 µmol/g support | Highly dependent on the surface area and density of carboxyl groups on the substrate. |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the attachment of this compound to a carboxylated substrate.

Caption: Workflow for this compound immobilization.

Alternative Strategies and Considerations

While NHS ester chemistry is highly effective for targeting the primary amine of this compound, alternative chemistries can be employed to target its other functional groups:

-